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Compound of Interest

4-Amino-2-
Compound Name: _ -
(trifluoromethyl)acetanilide

Cat. No.: B161694

An In-depth Technical Guide on 4-Amino-2-(trifluoromethyl)acetanilide

Introduction

4-Amino-2-(trifluoromethyl)acetanilide, with the CAS number 134514-34-4, is a substituted
aromatic amine. Its chemical structure incorporates an acetamido group, an amino group, and
a trifluoromethyl group attached to a benzene ring. This strategic combination of functional
groups makes it a compound of interest in various chemical and pharmaceutical research
areas. The trifluoromethyl group, in particular, is known to enhance properties such as
metabolic stability and lipophilicity, which are crucial for the development of bioactive
molecules. This document provides a comprehensive overview of the known physical and
chemical properties of 4-Amino-2-(trifluoromethyl)acetanilide, along with relevant
experimental protocols.

Chemical Structure and Identifiers

o |[UPAC Name: N-[4-amino-2-(trifluoromethyl)phenyllacetamide

¢ Synonyms: 2-Acetamido-5-aminobenzotrifluoride, 4'-Amino-2'-(trifluoromethyl)acetanilide
e CAS Number: 134514-34-4

e Molecular Formula: CoHoF3N20
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Physical Properties

The physical characteristics of 4-Amino-2-(trifluoromethyl)acetanilide have been determined
through various analytical methods. These properties are summarized in the table below.

Property Value Source
Molecular Weight 218.18 g/mol

Melting Point 137-139°C

Boiling Point 267.6 £ 40.0 °C (Predicted)

Density 1.378 + 0.06 g/cm3 (Predicted)

Not explicitly stated for this

specific isomer, but related

Appearance . .
compounds are beige to light
brown or white powders.

Flash Point 115.6°C

Vapor Pressure 0.0081 mmHg at 25°C

Refractive Index 154

Storage Store at Room Temperature

Computed and Spectroscopic Properties

Computational models provide additional insights into the properties of the molecule.
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Property Value Source
pKa 13.98 + 0.70 (Predicted)
XLogP3-AA 218.06669740

Topological Polar Surface Area  55.1 A2

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count >

Rotatable Bond Count 2

Complexity 242

Monoisotopic Mass 218.06669740 Da

Chemical Properties and Reactivity

4-Amino-2-(trifluoromethyl)acetanilide serves as a key intermediate in the synthesis of more
complex molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity
of the molecule is dictated by its functional groups:

e Amino Group (-NH2): The primary amino group is a nucleophilic site and can undergo
reactions such as diazotization, acylation, and alkylation. It is an activating group, directing
electrophilic aromatic substitution to the ortho and para positions.

e Acetamido Group (-NHCOCHSs): This is also an activating group, though less so than the
amino group. It directs electrophilic substitution to the ortho and para positions. The amide
bond can be hydrolyzed under acidic or basic conditions.

o Trifluoromethyl Group (-CFs3): This group is strongly electron-withdrawing and deactivating,
making electrophilic aromatic substitution on the ring more difficult. It is generally very stable.

The compound is considered an irritant to the eyes, respiratory system, and skin.

Experimental Protocols
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Detailed experimental protocols for the synthesis of this specific molecule are not readily
available in the public domain. However, general procedures for the analysis of similar
compounds are well-established.

General Protocol for Purity Assessment by Titration

Purity of amino-containing aromatic compounds can be determined by diazotization titration.

o Sample Preparation: Accurately weigh a sample of 4-Amino-2-(trifluoromethyl)acetanilide
and dissolve it in a suitable solvent, such as dilute hydrochloric acid.

e Titration: Cool the solution to 0-5°C in an ice bath. Titrate slowly with a standardized solution
of sodium nitrite.

» Endpoint Detection: The endpoint can be detected using an external indicator like starch-
iodide paper or potentiometrically. The persistence of a blue color on the starch-iodide paper
(indicating excess nitrous acid) for at least two minutes signifies the endpoint.

o Calculation: The purity is calculated based on the stoichiometry of the reaction between the
aromatic amine and sodium nitrite.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to elucidate the
molecular structure.

o Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a
deuterated solvent (e.g., DMSO-ds or CDCIs).

o Data Acquisition: Acquire *H and 3C NMR spectra using a standard NMR spectrometer (e.g.,
300 or 400 MHz).

¢ Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the
structure of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.
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o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with
dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis as a
mull.

o Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

e Analysis: Identify characteristic absorption bands for the N-H stretches of the amine and
amide, the C=0 stretch of the amide, and C-F stretches of the trifluoromethyl group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and
fragmentation pattern.

o Sample Preparation: Dissolve the sample in a suitable volatile solvent.

» Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion
or coupled with liquid chromatography).

e Analysis: Observe the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain further structural information.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a general logical workflow for the synthesis and subsequent
characterization of a chemical compound like 4-Amino-2-(trifluoromethyl)acetanilide.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b161694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Synthesis and Analysis

Precursor Selection
(e.g., Substituted Aniline)

Chemical Synthesis

(e.g., Acetylation, Nitration, Reduction)

Reaction Work-up
(Extraction, Washing)

Purification
(Crystallization/Chromatography)

Identity Confirmation \ Purity Determination

Structural Characterization Purity Analysis
(NMR, IR, MS) (Titration, HPLC, GC)
N\ /
AN 7/
N\ /
N\ /
4 ) 4

Final Product:
4-Amino-2-(trifluoromethyl)acetanilide

Click to download full resolution via product page
Caption: Logical workflow from precursor to final characterized product.

« To cite this document: BenchChem. [physical and chemical properties of 4-Amino-2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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